2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(4-Fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and an acetamide moiety linked to a 4-fluorophenyl ring. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the methoxy group on the oxadiazole ring contributes to electronic modulation and target binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-4-2-3-12(10-14)16-20-21-17(24-16)19-15(22)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZDWEIHCWFJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Synthesis via Acid Chloride Route
The synthesis of 2-(4-fluorophenyl)acetohydrazide is achieved through the reaction of 2-(4-fluorophenyl)acetyl chloride with hydrazine hydrate. In a representative procedure:
- Reactants : 2-(4-Fluorophenyl)acetyl chloride (1.0 g, 5.8 mmol), hydrazine hydrate (4.5 mL, 144 mmol).
- Conditions : Dichloromethane solvent, 0°C, 40-minute stirring.
- Yield : 69% after purification by flash chromatography.
- Key Data : $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$) δ 9.18 (s, 1H), 7.26 (dd, $$ J = 8.4, 5.7 \, \text{Hz} $$, 2H), 7.09 (t, $$ J = 8.4 \, \text{Hz} $$, 2H), 3.31 (s, 2H).
Alternative Microwave-Assisted Synthesis
A microwave-enhanced method using hexamethylphosphoramide (HMPA) as solvent reduces reaction time to 15 minutes, achieving 86% yield. This approach minimizes side reactions and improves reproducibility.
Cyclocondensation Strategies for 1,3,4-Oxadiazole Formation
Copper-Catalyzed Dual Oxidation Method
A breakthrough methodology reported by Mule et al. (2014) employs copper catalysis under oxygen atmosphere for one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Applied to the target compound:
- Reactants : 2-(4-Fluorophenyl)acetic acid (1.0 equiv), 3-methoxybenzohydrazide (1.2 equiv).
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
- Conditions : DMSO solvent, 110°C, 12 hours under $$ \text{O}_2 $$.
- Mechanism : Oxidative decarboxylation of the arylacetic acid followed by C–H functionalization of the hydrazide.
- Yield : 78% (isolated).
- Advantages : Avoids prefunctionalized substrates; scalable to gram quantities.
Classical Cyclodehydration with Phosphorus Oxychloride
The traditional approach involves cyclodehydration of diacylhydrazines using $$ \text{POCl}_3 $$:
- Step 1 : React 2-(4-fluorophenyl)acetohydrazide with 3-methoxybenzoyl chloride in dichloromethane.
- Step 2 : Treat the resulting diacylhydrazine with $$ \text{POCl}_3 $$ at reflux (4 hours).
- Yield : 62–65%.
- Limitations : Requires strict anhydrous conditions; lower yields compared to oxidative methods.
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes:
- Reactants : Diacylhydrazine intermediate (1.0 equiv).
- Conditions : 300 W, 150°C, 10 minutes in HMPA.
- Yield : 82%.
- Benefits : Enhanced reaction efficiency; reduced energy consumption.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Time | Yield | Scalability |
|---|---|---|---|---|
| Copper-catalyzed oxidation | CuI/O$$_2$$ | 12 h | 78% | High |
| Classical cyclodehydration | POCl$$_3$$ | 4 h | 62% | Moderate |
| Microwave-assisted | HMPA | 10 min | 82% | High |
The copper-catalyzed method offers the best balance of yield and scalability, while microwave synthesis excels in speed.
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 10.2 (s, 1H, NH), 7.98 (dd, $$ J = 8.4 \, \text{Hz} $$, 2H, Ar-H), 7.14 (t, $$ J = 8.9 \, \text{Hz} $$, 2H, Ar-H), 3.84 (s, 3H, OCH$$3$$), 3.52 (s, 2H, CH$$_2$$).
- $$ ^{13}\text{C NMR} $$ : δ 169.2 (C=O), 162.1 (C-F), 159.8 (oxadiazole C-2), 132.4–114.7 (aromatic carbons).
Mass Spectrometry
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents. The mechanism of action is primarily attributed to their ability to induce apoptosis in cancer cells.
-
In Vitro Studies :
- A study demonstrated that related oxadiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. For example, compounds similar to 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide showed percent growth inhibitions (PGIs) exceeding 75% against several tumor types .
- Molecular Docking Studies :
Anti-Diabetic Properties
The oxadiazole derivatives are also being investigated for their anti-diabetic effects. Research indicates that these compounds can lower glucose levels significantly in experimental models.
- In Vivo Studies :
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of oxadiazole derivatives are crucial for their development as therapeutic agents. The compound is predicted to follow Lipinski's rule of five, suggesting favorable pharmacokinetic properties .
Case Study 1: Anticancer Efficacy
A recent publication detailed the synthesis and biological evaluation of a series of oxadiazole derivatives. Among them, a compound structurally related to 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value lower than 10 µM .
Case Study 2: Anti-Diabetic Activity
Another study focused on the anti-diabetic potential of oxadiazoles indicated that specific derivatives could reduce blood sugar levels effectively in diabetic models. The findings suggested that these compounds could be further explored for their therapeutic potential in managing diabetes .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Electronic Effects
- GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): This compound replaces the 1,3,4-oxadiazole with a thiazole ring and introduces a pyridinyl group. The pyridine nitrogen may enhance solubility but reduce lipophilicity compared to the methoxyphenyl substituent in the target compound .
CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(4-Nitrophenyl)Acetamide) :
The sulfanyl linker and 4-nitrophenyl group increase electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference may influence interactions with enzymes like cyclooxygenase (COX) or tyrosine kinases .- N-(3-Chlorophenyl)-2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide (2a): The benzofuran substitution introduces a fused aromatic system, enhancing π-π stacking interactions.
Pharmacological Activity
- Anticonvulsant Activity: Compound IIIF (2-(4-Chlorophenyl)Amino-5-(4-Pyridyl)-1,3,4-Oxadiazole) demonstrated anticonvulsant effects in electroconvulsive shock models. The 4-pyridyl group may facilitate interactions with neuronal ion channels, whereas the target compound’s 3-methoxyphenyl group could prioritize COX-2 or kinase inhibition .
COX-2 Inhibition :
A 2023 study reported a paracetamol-derived oxadiazole (N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-Triazol-4-yl)Methyl)Thio)-1,3,4-Oxadiazol-2-yl)Methoxy)Phenyl)Acetamide) as a COX-2 inhibitor. The triazole and fluorophenyl groups in this compound suggest synergistic electronic effects, contrasting with the target’s methoxyphenyl and single fluorine substituent .Antimicrobial Activity :
Benzofuran-oxadiazole hybrids (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide) showed potent antimicrobial activity, likely due to the benzofuran’s planar structure. The target compound’s simpler phenyl groups may limit broad-spectrum activity but improve selectivity .
Pharmacokinetic and Spectroscopic Data
- UV-Vis Profiles :
N-(2,6-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide exhibited λmax at 265 nm, while methoxyphenyl-substituted compounds like the target may show shifts due to altered conjugation . - IR Spectral Data : C–S stretching vibrations in analogs (e.g., 621 cm<sup>−1</sup> for 11a) confirm successful S-alkylation, a critical step in the target compound’s synthesis .
Biological Activity
The compound 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 357.37 g/mol
- IUPAC Name : 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
The presence of the oxadiazole moiety is significant due to its known biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a study demonstrated that compounds containing the oxadiazole ring exhibited significant antibacterial activity against various pathogens. The mechanism of action is thought to involve inhibition of fatty acid synthesis through targeting enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in bacterial lipid metabolism .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | 0.25 | Staphylococcus aureus |
| Other Oxadiazole Derivative A | 0.22 | Escherichia coli |
| Other Oxadiazole Derivative B | 0.30 | Candida albicans |
Anticancer Activity
The anticancer properties of compounds similar to 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide have also been investigated. A structure-activity relationship (SAR) study indicated that the incorporation of electron-withdrawing groups enhances antiproliferative effects against various cancer cell lines .
Case Study: Anticancer Efficacy
In a recent study involving several derivatives of oxadiazole compounds, it was found that specific substitutions led to increased cytotoxicity against cancer cell lines such as HT29 (colorectal cancer). The presence of a methoxy group on the phenyl ring was correlated with enhanced activity .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Targeting key enzymes involved in lipid synthesis.
- Induction of Apoptosis : Certain derivatives have shown to trigger apoptotic pathways in cancer cells.
- Synergistic Effects : Some studies indicate that combining this compound with standard antibiotics may enhance efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodological Answer : A common approach involves coupling substituted acetamide intermediates with oxadiazole precursors. For example, potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution reactions between chloroacetylated intermediates and oxadiazole derivatives. Reaction progress is monitored via TLC, and products are isolated by precipitation in water followed by purification using column chromatography . Key parameters include stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and ambient temperature conditions to avoid side reactions.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR peaks for the fluorophenyl moiety typically appear as doublets in the aromatic region (δ 7.2–7.8 ppm), while the methoxyphenyl group shows a singlet for the methoxy protons (δ ~3.8 ppm). X-ray crystallography (as used in analogous compounds) confirms stereochemistry and intramolecular interactions, such as hydrogen bonding between the acetamide carbonyl and oxadiazole nitrogen .
Q. What solvent systems are optimal for purification?
- Methodological Answer : DMF/water mixtures are effective for initial precipitation of crude products. Further purification employs gradient elution in column chromatography with ethyl acetate/hexane (3:7 to 6:4 ratios) to resolve polar impurities. For derivatives with low solubility, recrystallization in ethanol or methanol is recommended .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from substituents (e.g., 3-methoxyphenyl) can reduce reaction efficiency. Strategies include:
- Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.
- Microwave-assisted synthesis to accelerate reaction kinetics.
- Catalytic amounts of tetrabutylammonium bromide (TBAB) to stabilize intermediates.
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions. To standardize results:
- Use uniform buffer systems (e.g., PBS at pH 7.4).
- Validate purity (>95%) via HPLC before testing.
- Include positive controls (e.g., metformin for hypoglycemic studies).
- For instance, a study on hypoglycemic derivatives found that impurities >5% skewed dose-response curves, necessitating rigorous purification .
Q. What computational methods predict binding affinities of this compound to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) model interactions with targets like α-glucosidase or kinases. Key steps include:
- Preparing the protein structure (PDB ID) by removing water molecules and adding hydrogen atoms.
- Defining the binding pocket using grid parameters centered on catalytic residues.
- Validating docking poses with free-energy calculations (MM/PBSA).
Q. How to design stability studies under physiological conditions?
- Methodological Answer : Assess hydrolytic and oxidative stability via:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
- Oxidative stress : Expose to hydrogen peroxide (0.3% v/v) and analyze by UV-Vis spectroscopy for absorbance shifts.
- Metabolic stability : Use liver microsomes (human or murine) to identify major metabolites via LC-QTOF-MS.
Data Contradiction Analysis
Q. Why do solubility values vary across literature reports?
- Analysis : Discrepancies arise from:
- Particle size : Nanomilled formulations exhibit higher solubility than coarse powders.
- Solvent polarity : DMSO enhances solubility but may interfere with biological assays.
- Measurement techniques : Equilibrium solubility (shake-flask method) vs. kinetic solubility (nephelometry).
Methodological Best Practices
- Synthesis : Always confirm reaction completion via TLC or LC-MS to avoid unreacted starting materials.
- Characterization : Cross-validate NMR data with computational predictions (e.g., ChemDraw NMR simulation).
- Biological Assays : Pre-incubate compounds with serum albumin to account for protein binding effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
